Navigating the Synthesis and Application of 3-(Chlorodifluoromethyl)benzoic Acid: A Technical Guide for Chemical Innovators
Navigating the Synthesis and Application of 3-(Chlorodifluoromethyl)benzoic Acid: A Technical Guide for Chemical Innovators
Foreword: Unlocking the Potential of a Novel Fluorinated Building Block
To the researchers, chemists, and pioneers in drug discovery and materials science, this guide serves as a comprehensive technical resource for 3-(Chlorodifluoromethyl)benzoic acid (CAS 2919947-02-5). In the ever-evolving landscape of chemical synthesis, the strategic incorporation of fluorine-containing moieties is a proven strategy for modulating the physicochemical and biological properties of molecules. The chlorodifluoromethyl group, in particular, offers a unique combination of lipophilicity and electronic effects, making it a compelling substituent for the design of novel therapeutics and advanced materials. This guide is structured to provide not only the foundational data for 3-(Chlorodifluoromethyl)benzoic acid but also to offer a broader context through comparative analysis with its structural analogs. It is our intent to equip you with the necessary knowledge to confidently and effectively utilize this versatile building block in your research endeavors.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application. This section details the known properties of 3-(Chlorodifluoromethyl)benzoic acid, supplemented with data from closely related analogs to provide a more complete predictive picture.
Identity and Structure
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IUPAC Name: 3-(Chlorodifluoromethyl)benzoic acid
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CAS Number: 2919947-02-5
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Molecular Formula: C₈H₅ClF₂O₂[1]
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Molecular Weight: 206.57 g/mol [1]
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Chemical Structure:
Caption: Structure of 3-(Chlorodifluoromethyl)benzoic acid.
Tabulated Physicochemical Data
Direct experimental data for 3-(Chlorodifluoromethyl)benzoic acid is limited. The following table presents available data for the target compound alongside experimental data for structurally similar fluorinated benzoic acids to provide a predictive framework.
| Property | 3-(Chlorodifluoromethyl)benzoic acid | 3-Fluoro-4-(trifluoromethyl)benzoic acid | 2-Fluoro-3-(trifluoromethyl)benzoic acid | 4-Chloro-3-(trifluoromethyl)benzoic acid |
| CAS Number | 2919947-02-5 | 115754-21-7[2] | 115029-22-6[3] | 1737-36-6[4] |
| Molecular Formula | C₈H₅ClF₂O₂[1] | C₈H₄F₄O₂[2] | C₈H₄F₄O₂[3] | C₈H₄ClF₃O₂[4] |
| Molecular Weight ( g/mol ) | 206.57[1] | 208.11[2] | 208.11[3] | 224.56 |
| Melting Point (°C) | Not available | 174-179 | Not available | Not available |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available | Not available |
| LogP (predicted) | 2.6729[1] | Not available | Not available | Not available |
| Purity | ≥95%[1] | ≤100%[2] | 100%[3] | Not available |
| Appearance | Not available | Off-white powder | Not available | Not available |
Expert Insight: The chlorodifluoromethyl group is known to be more lipophilic than a trifluoromethyl group. Therefore, it is anticipated that 3-(Chlorodifluoromethyl)benzoic acid will exhibit a higher LogP value than its trifluoromethyl analog, 3-(Trifluoromethyl)benzoic acid. This increased lipophilicity can have significant implications for drug development, potentially enhancing membrane permeability and altering metabolic profiles.
Section 2: Synthesis and Reactivity
Conceptual Synthetic Workflow
The synthesis of 3-(Chlorodifluoromethyl)benzoic acid can be envisioned as a two-stage process: the introduction of the chlorodifluoromethyl group onto a suitable benzene derivative, followed by the formation of the carboxylic acid functionality.
Caption: Conceptual workflow for the synthesis of 3-(Chlorodifluoromethyl)benzoic acid.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
The following protocol is a generalized procedure adapted from the synthesis of similar substituted benzoic acids and should be optimized for the specific target.[5][6][7]
Step 1: Synthesis of 3-(Chlorodifluoromethyl)toluene (Illustrative)
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Materials: 3-Bromotoluene, (chlorodifluoromethyl)trimethylsilane, copper(I) iodide, potassium fluoride, anhydrous N,N-dimethylformamide (DMF).
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Procedure:
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To a dry, three-necked flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (0.1 eq) and potassium fluoride (2.0 eq).
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Add anhydrous DMF, followed by 3-bromotoluene (1.0 eq) and (chlorodifluoromethyl)trimethylsilane (1.5 eq).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
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Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 3-(chlorodifluoromethyl)toluene.
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Step 2: Oxidation to 3-(Chlorodifluoromethyl)benzoic acid
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Materials: 3-(Chlorodifluoromethyl)toluene, potassium permanganate (KMnO₄), water, hydrochloric acid (HCl).
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, suspend 3-(chlorodifluoromethyl)toluene in water.
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Slowly add potassium permanganate (3.0-4.0 eq) in portions to control the exotherm.
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Heat the mixture to reflux and stir vigorously for 4-8 hours, or until the purple color of the permanganate has disappeared.
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Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
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Wash the filter cake with a small amount of hot water.
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Acidify the filtrate with concentrated HCl to a pH of approximately 2, which will precipitate the carboxylic acid.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(chlorodifluoromethyl)benzoic acid.
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Self-Validating System: The purity of the intermediate and final product should be rigorously assessed at each stage using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the methyl protons of 3-(chlorodifluoromethyl)toluene and the appearance of a carboxylic acid proton in the ¹H NMR spectrum, along with the expected molecular ion peak in the mass spectrum, will validate the successful conversion.
Section 3: Potential Applications in Research and Development
While specific applications for 3-(Chlorodifluoromethyl)benzoic acid are not yet widely documented, its structural features suggest significant potential in several areas of chemical research, particularly in drug discovery and materials science.[8][9][10]
Medicinal Chemistry
The incorporation of fluorinated groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[9] The chlorodifluoromethyl group can serve as a bioisostere for other functional groups, and its unique electronic properties can modulate the pKa of the benzoic acid, influencing its interaction with biological targets.
Potential Therapeutic Areas:
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Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated aromatic rings.
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Neuroscience: The lipophilicity imparted by the chlorodifluoromethyl group may aid in blood-brain barrier penetration for CNS-targeting drugs.
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Infectious Diseases: As a building block for novel antibiotics or antiviral agents.
Agrochemicals
Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced efficacy and metabolic stability.[8] 3-(Chlorodifluoromethyl)benzoic acid could serve as a key intermediate in the synthesis of novel herbicides, fungicides, or insecticides.
Materials Science
The strong carbon-fluorine bond and the polarity of the chlorodifluoromethyl group can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered surface properties.[11]
Section 4: Spectroscopic Characterization (Predictive Analysis)
No experimental spectra for 3-(Chlorodifluoromethyl)benzoic acid are currently available in public databases. The following is a predictive analysis based on the known spectral data of similar compounds.[12][13][14][15][16]
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (4H): A complex multiplet pattern is expected in the range of δ 7.5-8.2 ppm. The electron-withdrawing nature of both the carboxylic acid and the chlorodifluoromethyl group will deshield the aromatic protons.
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Carboxylic Acid Proton (1H): A broad singlet is anticipated at δ 12.0-13.0 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: Expected around δ 165-170 ppm.
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Aromatic Carbons: A series of signals between δ 125-140 ppm. The carbon attached to the chlorodifluoromethyl group will likely appear as a triplet due to coupling with the two fluorine atoms.
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Chlorodifluoromethyl Carbon: A triplet signal is expected in the range of δ 120-130 ppm with a large ¹JCF coupling constant.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 206, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately 33% the intensity of the M⁺ peak).
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Key Fragmentation: Loss of Cl (m/z 171), loss of COOH (m/z 161), and loss of CF₂Cl (m/z 121) are plausible fragmentation pathways.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C-F Stretches: Strong absorptions in the region of 1100-1300 cm⁻¹.
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C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Section 5: Safety and Handling
Specific toxicity data for 3-(Chlorodifluoromethyl)benzoic acid is not available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory environment.[3][4][17]
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Hazard Statements (Anticipated):
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use only in a well-ventilated area or with a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
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-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
References
- Sigma-Aldrich. (2025). Safety Data Sheet: 2,6-Bis(trifluoromethyl)benzoic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-3-(trifluoromethyl)benzoic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)benzoic acid.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)benzoic Acid.
- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)benzoic acid.
- Advanced Research Compound. (n.d.). 3-Fluoro-4-(Trifluoromethyl)benzoic Acid. Retrieved from a verified chemical supplier website.
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PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-3-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis. Retrieved from a verified chemical supplier website.
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Environmental Protection Agency. (n.d.). 3-Fluoro-2-(trifluoromethyl)benzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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PubChem. (n.d.). 3-(Chloromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
- MDPI. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.
- ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid.
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National Institute of Standards and Technology. (n.d.). 3-(Trifluoromethyl)benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].
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